2-(2,4-dichlorophenoxy)-1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as ketones, to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structure and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Methyl (2,4-dichlorophenoxy)acetate: Another compound with a related structure, used in various chemical applications.
2-(2,4-Dichlorophenoxy)propionic acid: Shares a similar phenoxy group and is used in agricultural applications.
Uniqueness
What sets 2-(2,4-DICHLOROPHENOXY)-1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE apart is its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity allows for a broader range of chemical modifications and biological activities compared to simpler compounds.
Properties
Molecular Formula |
C27H27Cl2NO6 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C27H27Cl2NO6/c1-32-19-5-7-20(8-6-19)35-15-23-21-14-26(34-3)25(33-2)12-17(21)10-11-30(23)27(31)16-36-24-9-4-18(28)13-22(24)29/h4-9,12-14,23H,10-11,15-16H2,1-3H3 |
InChI Key |
MDNKTFRSQXYCHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=C(C=C(C=C4)Cl)Cl)OC)OC |
Origin of Product |
United States |
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